Methyl 4-(bromomethyl)-3-chlorobenzoate
Description
Significance and Research Context of Halogenated Benzoates
Halogenated benzoates, the chemical class to which Methyl 4-(bromomethyl)-3-chlorobenzoate belongs, are of considerable importance in multiple scientific fields. In medicinal chemistry, the introduction of halogen atoms to a benzoate (B1203000) structure can significantly modify the parent molecule's biological activity. For instance, the addition of a halogenated benzoyl group has been shown to enhance the anti-fungal properties of natural products like altholactone. nih.gov Specifically, derivatives such as 3-bromo- (B131339) and 2,4-dichlorobenzoates have demonstrated potent activity against pathogenic fungi like Cryptococcus neoformans. nih.gov
In environmental science, halogenated benzoates are studied for their role in the biodegradation of pollutants. dss.go.th Chlorinated benzoates can enter the environment as herbicides or as metabolites of other halogenated compounds. arizona.edu Research has shown that certain brominated and iodinated benzoates can stimulate the microbial dechlorination of persistent organic pollutants like polychlorinated biphenyls (PCBs) in anaerobic sediments. dss.go.th This suggests their potential application in bioremediation strategies. Furthermore, various bacterial strains are capable of utilizing halogenated benzoates as a source of carbon and energy, highlighting their relevance in microbial metabolic pathways. arizona.edunih.gov The presence of halogens also plays a crucial role in "halogen bonding," a type of noncovalent interaction that is increasingly recognized for its importance in drug design and materials science, where it can influence molecular recognition and binding affinity. acs.org
Overview of the Compound's Role as a Synthetic Intermediate
This compound serves as a valuable synthetic intermediate due to its distinct reactive sites. The bromomethyl group (-CH₂Br) is particularly important, as the bromine atom is a good leaving group in nucleophilic substitution reactions. gla.ac.uk This allows for the facile introduction of various functional groups by reacting the compound with a wide range of nucleophiles, including those based on oxygen, nitrogen, or carbon. gla.ac.uk
This reactivity makes it a key building block in the synthesis of pharmaceuticals and other complex organic molecules. echemi.com For example, related compounds like methyl 4-bromomethyl-3-methoxybenzoate are crucial intermediates for preparing peptidoleukotriene antagonists, anti-inflammatory agents, and testosterone (B1683101) 5α-reductase inhibitors. google.com The ester group can also be hydrolyzed to a carboxylic acid, providing another site for chemical modification. The specific arrangement of the chloro and bromomethyl substituents on the aromatic ring provides a defined structural scaffold for building larger, more complex molecular architectures.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 74733-30-5 |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.51 g/mol |
| Melting Point | 65 °C |
| Appearance | White to off-white crystalline powder |
Data sourced from ECHEMI echemi.com and other chemical suppliers.
Historical Perspective of Benzylic Bromination and Esterification in Organic Synthesis
The synthesis of this compound relies on two foundational reactions in organic chemistry: benzylic bromination and esterification.
Benzylic Bromination: The introduction of a bromine atom at the benzylic position (the carbon atom adjacent to an aromatic ring) is a historically significant transformation. gla.ac.uk The most prominent method for this is the Wohl-Ziegler reaction, which involves the use of N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orglibretexts.org This reaction proceeds via a free-radical mechanism, where a bromine radical abstracts a benzylic hydrogen, which is relatively weak due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.org Historically, the reaction was often carried out in carbon tetrachloride, though safer alternative solvents have since been developed due to the toxicity of CCl₄. google.comwikipedia.org The selectivity and control of benzylic bromination have been subjects of extensive study, as over-bromination to form dibromo products can be a significant challenge. scientificupdate.com The development of methods like photochemical bromination in continuous flow systems represents modern advancements in this classic transformation. rsc.org
Esterification: The process of forming an ester from a carboxylic acid and an alcohol is another cornerstone of organic synthesis. The term "ester" was first introduced in the 19th century by German chemist Leopold Gmelin. britannica.com The most classic method is the Fischer esterification, first described by Emil Fischer and Arthur Speier, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. britannica.commasterorganicchemistry.comchemguide.co.uk This reaction is a reversible equilibrium process. masterorganicchemistry.comchemguide.co.uk Over the years, numerous other methods have been developed to overcome the limitations of Fischer esterification, such as the use of acyl chlorides or acid anhydrides, and catalysis by Lewis acids, to achieve higher yields and accommodate sensitive substrates. chemguide.co.ukrug.nl Esterification is a fundamental reaction in industries ranging from pharmaceuticals to polymers and fragrances. rug.nlnumberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZCVWDSGCVDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621748 | |
| Record name | Methyl 4-(bromomethyl)-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-30-5 | |
| Record name | Benzoic acid, 4-(bromomethyl)-3-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(bromomethyl)-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Bromomethyl 3 Chlorobenzoate
Direct Bromination Approaches
Direct bromination focuses on the conversion of the benzylic methyl group into a bromomethyl group. This requires conditions that favor free-radical substitution on the side chain over electrophilic substitution on the aromatic ring. The presence of an electron-withdrawing chloro group and a carboxyl group deactivates the aromatic ring, making side-chain halogenation more feasible under radical conditions. google.com
The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS), is the most prevalent method for the benzylic bromination of alkyl-substituted aromatic compounds. scientificupdate.commasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism and is highly effective for converting Methyl 4-methyl-3-chlorobenzoate into the desired product. The key advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂), which minimizes competitive electrophilic aromatic bromination. masterorganicchemistry.com
The efficiency and selectivity of the NBS bromination are highly dependent on the reaction conditions. The choice of solvent, operating temperature, and method of initiation are critical parameters that must be optimized to maximize yield and purity.
Solvent Effects: Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to promote the radical pathway. commonorganicchemistry.comsci-hub.se However, due to its toxicity and environmental impact, its use is now heavily restricted. google.comgoogle.com Research has identified several effective and more environmentally benign alternative solvents. Chlorobenzene (B131634) is a very suitable solvent for this reaction. google.com Other solvents such as acetonitrile, cyclohexane, and esters like methyl acetate (B1210297) or ethyl acetate have also been successfully employed, sometimes leading to improved yields compared to CCl₄. google.comresearchgate.netgoogle.com For instance, the bromination of a similar substrate, methyl 3-methoxy-4-methylbenzoate, proceeds in high yield in both chlorobenzene and ethyl acetate. google.com
Temperature: The reaction temperature influences the rate of radical initiation and propagation. Typically, these reactions are carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure thermal decomposition of the radical initiator. commonorganicchemistry.com However, conditions can be modified. For example, a process for a structurally similar compound using photo-initiation was carried out at a much lower temperature range of 0 to 5°C. google.com For deactivated toluenes, elevated temperatures may be necessary to achieve bromination. google.com
Light Exposure: Free-radical chain reactions can be initiated by light (photo-initiation), often using a UV lamp. google.com This method can serve as an alternative to or be used in conjunction with chemical radical initiators. Visible light has also been shown to be effective, offering a greener alternative to chemical initiators and avoiding the need for specialized solvents like CCl₄. researchgate.net Photo-initiation can sometimes allow for lower reaction temperatures, which can improve selectivity and reduce side reactions.
Table 1: Effect of Solvents on Benzylic Bromination
| Solvent | Typical Conditions | Advantages/Disadvantages |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | Reflux | High efficiency but toxic and environmentally harmful. google.comgoogle.com |
| Chlorobenzene | 0-120°C | Effective alternative to CCl₄. google.com |
| Ethyl Acetate | 0-120°C | "Greener" solvent, effective for the reaction. google.comresearchgate.net |
| Acetonitrile | Reflux | Can lead to high yields of the desired product. google.com |
| Cyclohexane | Reflux | Suitable non-polar alternative. google.com |
| Water | Room Temperature | Used in "green" chemistry approaches with visible light. researchgate.net |
The molar ratio of NBS to the substrate, Methyl 4-methyl-3-chlorobenzoate, is a crucial factor in controlling the outcome of the reaction. Using an equimolar amount or a slight excess of NBS is typical for mono-bromination. A significant excess of NBS can lead to over-bromination, resulting in the formation of the di-brominated product, Methyl 4-(dibromomethyl)-3-chlorobenzoate. scientificupdate.com For analogous reactions, the molar ratio of substrate to NBS is often maintained between 1:0.9 and 1:1.5, with a preferred range of 1:1.0 to 1:1.2, to optimize the yield of the mono-brominated product while minimizing side products. google.com
To begin the radical chain reaction, an initiator is typically required. These substances generate free radicals upon heating or irradiation, which then abstract a hydrogen atom from the benzylic methyl group of the substrate. Common chemical initiators include azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO). commonorganicchemistry.comgoogle.com The initiator is used in catalytic amounts. The generally accepted mechanism involves the generation of bromine radicals, which are the chain carriers. scientificupdate.com These radicals are formed from the reaction of the initiator with the low concentration of bromine present, which is itself generated from the reaction of NBS with the HBr byproduct. scientificupdate.com As mentioned previously, light can also be used as a "reagentless" initiator. google.comresearchgate.net
After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure Methyl 4-(bromomethyl)-3-chlorobenzoate. The primary byproduct of the reaction is succinimide (B58015), which is formed from NBS. google.com
A typical isolation procedure involves the following steps:
Filtration: If the succinimide byproduct precipitates from the reaction mixture upon cooling, it can be removed by simple filtration. google.com
Extraction: The reaction mixture is often washed with water to remove any remaining succinimide and other water-soluble impurities. sci-hub.segoogle.com This is followed by extraction of the product into an organic solvent.
Drying and Concentration: The organic layer containing the product is dried over an anhydrous drying agent, such as sodium sulfate, and then filtered. The solvent is subsequently removed under reduced pressure (in vacuo) to yield the crude product. google.com
Recrystallization: For further purification, the crude crystalline product can be recrystallized from a suitable solvent system, such as a mixture of n-heptane and ethyl acetate, to obtain colorless crystals of high purity. google.com
While NBS is the most common reagent for this transformation, several other brominating agents can be used for benzylic bromination, each with its own advantages and disadvantages.
Molecular Bromine (Br₂): Direct bromination with molecular bromine under UV light can achieve side-chain bromination. However, it is often less selective than NBS and can lead to competing electrophilic aromatic substitution, especially if the ring is not sufficiently deactivated. masterorganicchemistry.com Careful control of reaction conditions is necessary to favor the radical pathway.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another effective source of bromine for free-radical reactions. In some cases, particularly when catalyzed by Lewis acids like ZrCl₄, DBDMH can offer improved selectivity and prevent competing bromination of the aromatic ring. scientificupdate.com
Hydrogen Peroxide-Hydrogen Bromide (H₂O₂-HBr): This system represents a "green" approach to bromination. It generates molecular bromine in situ, with water as the only byproduct. researchgate.net This method can be used for both radical and electrophilic brominations. researchgate.net
Other N-bromoimides: Reagents such as N-bromophthalimide and N-bromoacetamide can also be used for side-chain bromination and function similarly to NBS. google.com
The choice of reagent often depends on the specific substrate, desired selectivity, reaction scale, and environmental considerations. For a deactivated substrate like Methyl 4-methyl-3-chlorobenzoate, the selectivity and reliability of NBS often make it the preferred choice.
Table 2: Comparison of Benzylic Brominating Reagents
| Reagent | Abbreviation | Typical Use | Efficacy and Selectivity |
|---|---|---|---|
| N-Bromosuccinimide | NBS | Standard for selective benzylic bromination (Wohl-Ziegler). masterorganicchemistry.com | High selectivity for the benzylic position; minimizes ring bromination. scientificupdate.com |
| Molecular Bromine | Br₂ | Direct free-radical bromination. | Less selective than NBS; risk of competing aromatic substitution. masterorganicchemistry.com |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Alternative to NBS. | Can prevent competing aromatic bromination, especially with a catalyst. scientificupdate.com |
| Hydrogen Peroxide/Hydrogen Bromide | H₂O₂/HBr | In situ generation of Br₂. | "Green" alternative; effective for radical bromination. researchgate.netresearchgate.net |
Side-Chain Bromination of Methyl 4-methyl-3-chlorobenzoate using N-Bromosuccinimide (NBS)
Esterification Routes to this compound
Esterification represents a direct and fundamental approach to synthesizing the target molecule, typically starting from its corresponding carboxylic acid.
A primary and straightforward method for preparing this compound is through the esterification of 4-(bromomethyl)-3-chlorobenzoic acid. This reaction is typically an acid-catalyzed process where the carboxylic acid reacts with methanol (B129727) to form the methyl ester and water. This classic transformation is known as Fischer esterification. nagwa.com
The reaction involves protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and the ester is formed. Common acid catalysts include sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas dissolved in methanol. nagwa.comchemicalbook.com The reaction is driven to completion by using an excess of methanol or by removing the water as it is formed.
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 4-(bromomethyl)-3-chlorobenzoic acid, Methanol | Acid and alcohol precursors |
| Catalyst | Concentrated H₂SO₄ or dry HCl gas | To protonate the carbonyl group |
| Solvent | Methanol (often used in excess) | Acts as both reactant and solvent |
| Temperature | Reflux | To increase the reaction rate |
| Work-up | Neutralization, extraction, and purification | To isolate the final product |
Transesterification is another potential, though less common, route for the synthesis of this compound. This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, an ethyl or other alkyl ester of 4-(bromomethyl)-3-chlorobenzoic acid could be converted to the methyl ester by reacting it with a large excess of methanol under catalytic conditions. This equilibrium-driven process would require shifting the equilibrium towards the desired methyl ester, typically by removing the more volatile alcohol by-product.
Multi-Step Synthesis from Precursors
Multi-step synthesis allows for the construction of this compound from more readily available starting materials. The order of reactions is critical to ensure the correct placement (regiochemistry) of the substituents on the benzene (B151609) ring. pressbooks.pub
The synthesis of polysubstituted benzenes requires a careful strategy where the directing effects of the substituents are leveraged to install new groups at the desired positions. pressbooks.pub A plausible retrosynthetic analysis for this compound would start from a simpler precursor like toluene (B28343) or a chlorotoluene isomer.
One potential pathway could begin with 3-chloro-4-methyltoluene. However, a more common and controlled approach starts with a precursor that allows for unambiguous installation of the functional groups. For example, starting with 3-chloro-4-methylbenzoic acid allows for the esterification to be performed first, followed by the bromination of the methyl group. The directing effects of the chloro (ortho, para-directing but deactivating) and the carboxylic acid/ester (meta-directing) groups must be carefully considered when planning the sequence of chlorination, methylation, and carboxylation steps. youtube.comlibretexts.org
A highly effective and common strategy involves the sequential modification of a suitable precursor, such as methyl 3-chloro-4-methylbenzoate. This pathway consists of two main steps:
Esterification: The synthesis begins with 3-chloro-4-methylbenzoic acid, which is converted to its methyl ester, methyl 3-chloro-4-methylbenzoate. This is typically achieved via Fischer esterification as described previously.
Side-Chain Bromination: The crucial step is the radical bromination of the methyl group at the 4-position. This reaction is selectively performed on the benzylic position without affecting the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (e.g., UV light). google.com
Table 2: Conditions for Side-Chain Bromination of Methyl 3-chloro-4-methylbenzoate
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | Methyl 3-chloro-4-methylbenzoate | Precursor with methyl group |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ |
| Initiator | AIBN or UV light | To initiate the radical chain reaction |
| Solvent | Carbon tetrachloride (historically), Chlorobenzene, Ethyl Acetate | Non-polar medium for the reaction |
| Temperature | Reflux or 0-5°C with UV light | To facilitate radical formation |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign procedures. In the synthesis of this compound and related compounds, a key focus has been the replacement of hazardous solvents. Historically, the side-chain bromination step using NBS was often performed in carbon tetrachloride (CCl₄). google.com However, due to its toxicity and environmental impact (it is a potent hepatotoxin and is restricted for industrial use), greener alternatives are now preferred. google.com
Recent methodologies and patents highlight the use of solvents like chlorobenzene or esters such as ethyl acetate for the bromination reaction. google.comgoogle.com These solvents are less toxic and pose a lower environmental risk compared to chlorinated hydrocarbons like CCl₄. The use of light (photobromination) can also be considered a green approach as it can reduce the need for chemical initiators and allow the reaction to proceed at lower temperatures. google.com Furthermore, optimizing reaction conditions to improve atom economy and reduce waste generation are central tenets of green chemistry that are applicable to all synthetic routes for this compound.
Solvent-Free or Reduced-Solvent Methodologies
The move towards greener chemistry has spurred research into minimizing or eliminating the use of volatile organic solvents in chemical processes. For the synthesis of this compound, this has led to the exploration of solvent-free and reduced-solvent reaction conditions.
One promising approach is the execution of the bromination reaction in the absence of a solvent to maximize reactor throughput and reduce waste. While specific literature detailing a completely solvent-free synthesis of this compound is not abundant, the principles have been applied to similar aromatic compounds. For instance, the bromination of various substituted toluenes can be performed using a brominating agent like N-bromosuccinimide (NBS) with only a catalytic amount of a radical initiator, under thermal or photochemical induction, without the need for a bulk solvent medium.
In cases where a solvent is necessary to facilitate heat and mass transfer, the use of reduced quantities of less hazardous solvents is a viable alternative. Instead of chlorinated solvents like carbon tetrachloride, which was historically common but is now recognized as a significant environmental hazard, greener alternatives are being investigated. A patent for a related process suggests that if the desired product is a solid, a small amount of a solvent such as methylene (B1212753) chloride, chloroform, or dichloroethane might be used to aid in product separation, though the primary reaction can be designed to proceed with minimal solvent.
Mechanochemical synthesis, a technique that uses mechanical energy (e.g., from ball milling) to drive chemical reactions, represents another innovative solvent-free methodology. This approach has been successfully employed for various organic transformations, including halogenations. Although a specific application to the synthesis of this compound has not been detailed in readily available literature, the principles of mechanochemistry suggest its potential as a clean and efficient alternative to traditional solvent-based methods.
Table 1: Comparison of Solvent-Based vs. Potential Solvent-Free Bromination
| Parameter | Traditional Solvent-Based | Potential Solvent-Free/Reduced-Solvent |
| Solvent | Carbon Tetrachloride, Chloroform | None or minimal (e.g., for work-up) |
| Reagents | N-Bromosuccinimide (NBS), Bromine | N-Bromosuccinimide (NBS) |
| Initiator | AIBN, Benzoyl Peroxide | Thermal, Photochemical, Mechanical Energy |
| Environmental Impact | High (due to solvent use) | Low |
| Process Efficiency | Lower throughput | Potentially higher throughput |
Catalytic Systems for Enhanced Selectivity and Yield
The selective bromination of the benzylic methyl group in Methyl 3-chloro-4-methylbenzoate over aromatic ring bromination is a critical challenge. The use of catalytic systems is instrumental in achieving high selectivity and improving reaction yields.
Lewis acid catalysts are known to influence the outcome of halogenation reactions. A relevant patent for the halogenation of aromatic compounds describes the use of a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃), in conjunction with an iodine co-catalyst. While this system is detailed for chlorination, the patent suggests its applicability to bromination as well. The catalyst system can promote the desired reaction pathway while minimizing the formation of undesired byproducts. The use of catalytic, rather than stoichiometric, quantities of these reagents is a significant step towards a more efficient and cost-effective process.
Furthermore, the choice of brominating agent and reaction conditions plays a crucial role in selectivity. N-Bromosuccinimide (NBS) is a highly selective reagent for benzylic bromination, particularly when used with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (UV light). The reaction proceeds via a free-radical mechanism, which preferentially attacks the benzylic position.
Zeolite catalysts have also been explored for selective bromination of aromatic compounds. While direct evidence for their use in the synthesis of this compound is limited, studies on similar substrates have shown that zeolites can offer high para-selectivity in electrophilic aromatic substitution. In the context of benzylic bromination, zeolites could potentially act as shape-selective catalysts or as solid supports for the reagents, enhancing reaction efficiency and simplifying product purification.
Table 2: Catalytic Systems for Selective Bromination of Toluene Derivatives
| Catalyst System | Brominating Agent | Initiator/Conditions | Selectivity | Potential Yield |
| Lewis Acid (e.g., FeCl₃) + I₂ | Bromine | Thermal | Benzylic (inferred) | Moderate to High |
| Radical Initiator (AIBN) | N-Bromosuccinimide (NBS) | Thermal (Reflux) | High for Benzylic | High |
| Photochemical | N-Bromosuccinimide (NBS) | UV Light | High for Benzylic | High |
| Zeolites (e.g., H-ZSM-5) | N-Bromosuccinimide (NBS) | Thermal | Potentially High for Benzylic | Moderate to High |
Reactivity and Reaction Mechanisms of Methyl 4 Bromomethyl 3 Chlorobenzoate
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl group of Methyl 4-(bromomethyl)-3-chlorobenzoate is the primary center of its reactivity. As a benzylic halide, it is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. The benzene (B151609) ring, substituted with both a chloro group and a methyl ester group, plays a significant role in modulating the reactivity of this benzylic position.
Formation of Ethers, Thioethers, and Amines
The reactivity of the bromomethyl group makes this compound a valuable precursor for synthesizing various derivatives, including ethers, thioethers, and amines, typically through SN2 reactions.
The general synthesis of ethers can be accomplished by reacting the compound with an alkoxide or phenoxide nucleophile (Williamson ether synthesis). Similarly, thioethers can be prepared by reaction with a thiol or thiolate anion. researchgate.netnih.gov These reactions are typically carried out in polar aprotic solvents to maximize the rate of the SN2 displacement.
This compound is an N-alkoxyphthalimide derivative. Its synthesis involves the reaction of this compound with an N-hydroxyphthalimide salt, such as potassium N-hydroxyphthalimide. This reaction is analogous to a Williamson ether synthesis, where the N-hydroxyphthalimide anion acts as the oxygen nucleophile. The reaction proceeds via an SN2 displacement of the benzylic bromide. nih.gov
Reaction Scheme: this compound + Potassium N-hydroxyphthalimide → Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-3-chlorobenzoate + Potassium Bromide
This method provides a route to N-O linked derivatives, which are distinct from the N-C linked products of the standard Gabriel synthesis. nih.gov
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen in direct amination with ammonia. wikipedia.orgmasterorganicchemistry.com This two-step process is highly applicable to this compound.
Step 1: Alkylation of Potassium Phthalimide (B116566) In the first step, this compound is treated with potassium phthalimide in a polar aprotic solvent like DMF. The phthalimide anion acts as a bulky, non-basic nitrogen nucleophile, attacking the benzylic carbon in an SN2 reaction to displace the bromide and form N-(2-chloro-4-methoxycarbonylbenzyl)phthalimide. masterorganicchemistry.comnrochemistry.com
| Reactant 1 | Reactant 2 | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| This compound | Potassium Phthalimide | DMF | Heat (e.g., 80-100 °C) | N-(2-chloro-4-methoxycarbonylbenzyl)phthalimide |
Step 2: Liberation of the Primary Amine The resulting N-substituted phthalimide intermediate is then cleaved to release the desired primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), where the intermediate is refluxed with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695). nrochemistry.com Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide (B32825) precipitate and liberating Methyl 4-(aminomethyl)-3-chlorobenzoate. nrochemistry.com Alternatively, the cleavage can be performed under acidic or basic hydrolysis conditions, although these methods can sometimes be harsher and may affect the ester group. wikipedia.orgmasterorganicchemistry.com
Reactions with Carboxylate Anions and Other Oxygen Nucleophiles
The most prominent feature of this compound's reactivity is the high susceptibility of the bromomethyl group to nucleophilic substitution. As a benzylic halide, the C-Br bond is activated towards displacement by a variety of nucleophiles. Reactions with oxygen-based nucleophiles, such as carboxylate anions, are common and proceed readily.
This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion, which serves as a good leaving group. This process results in the formation of an ester linkage, effectively coupling the carboxylate-containing molecule to the benzylic position of the benzoate (B1203000) derivative. researchgate.net The general outcome is an acyl transfer reaction where the RCO- group is passed from an alcohol oxygen to a nucleophile. researchgate.net
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) to deprotonate the carboxylic acid, thereby generating the more nucleophilic carboxylate anion in situ.
General Reaction Scheme:
Figure 1: General SN2 reaction with a carboxylate anion.
Other oxygen nucleophiles, such as alkoxides and phenoxides, react in a similar fashion to yield the corresponding ethers. The reactivity of the benzylic bromide far exceeds that of the aryl chloride under these conditions, allowing for highly selective functionalization of the bromomethyl group.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for carbon-carbon bond formation, and this compound offers multiple sites for such transformations. sci-hub.se The choice of catalyst, ligands, and reaction conditions can allow for selective coupling at either the C(sp³)-Br bond of the bromomethyl group or the C(sp²)-Cl bond on the aromatic ring.
Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids/Esters
The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds. nih.govnih.gov It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, Suzuki coupling can theoretically occur at both the benzylic bromide and the aryl chloride positions. However, the benzylic bromide is significantly more reactive under typical Suzuki conditions. researchgate.net
The success of a Suzuki-Miyaura reaction is highly dependent on the catalytic system, which consists of a palladium precursor and a supporting ligand. nih.gov The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov
Catalysts and Ligands: A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and pre-catalysts like CataXCium A Pd G3. nih.govresearchgate.net The choice of ligand is critical for stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle, and influencing the reaction's efficiency and selectivity. nih.govresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are particularly effective. For instance, dialkylbiaryl phosphines like SPhos have shown outstanding performance in coupling reactions, enabling high turnover rates and stability, even at very low catalyst loadings. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki reactions, often promoting high catalytic activity in aqueous media. researchgate.net
Base and Solvent: A base is required to activate the organoboron reagent for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). nih.govnih.gov The choice of solvent can range from organic solvents like toluene (B28343) and DMF to aqueous systems, which align with green chemistry principles. researchgate.netnih.gov
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Substrate Type | Typical Yield | Ref. |
| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | Heteroaryltrifluoroborates | Excellent | nih.gov |
| PdCl₂(Amphos)₂ | Amphos | - | Water | Benzyl (B1604629) Halides | High | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Aryl Chlorides | High | nih.gov |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | Aryl Carbamates | Good-Excellent | nih.gov |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | Benzyl Halides | Good-High | researchgate.net |
The scope of the Suzuki-Miyaura reaction with respect to the boronic acid partner is exceptionally broad, encompassing aryl, heteroaryl, vinyl, and even alkyl boronic acids. nih.govnih.gov This versatility allows for the synthesis of a wide array of diarylmethane and related structures from this compound.
Aryl and Heteroaryl Boronic Acids: Both electron-rich and electron-poor arylboronic acids generally couple efficiently. researchgate.net The reaction tolerates a wide range of functional groups on the boronic acid partner, including esters, nitriles, and protected amines. nih.gov Heterocyclic boronic acids (e.g., derived from pyridine, furan, indole, pyrazole) are also effective coupling partners, though they can sometimes be challenging due to catalyst poisoning or instability of the boronic acid. nih.govmit.edu The use of more stable potassium heteroaryltrifluoroborates can overcome some of these limitations. nih.gov
Limitations:
Steric Hindrance: Highly sterically hindered boronic acids, particularly those with ortho-substituents, can react more slowly and may require higher catalyst loadings or more forcing conditions. researchgate.net
Protodeboronation: A common side reaction is protodeboronation, where the boronic acid is cleaved by a proton source before it can transmetalate to the palladium center. This is particularly problematic for certain electron-rich or unstable heteroarylboronic acids. nih.gov Careful selection of the base and solvent can help minimize this issue.
Homocoupling: Homocoupling of the boronic acid to form a symmetrical biaryl can also occur, though it is usually a minor pathway with modern, efficient catalytic systems.
Heck and Sonogashira Coupling Reactions
Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. researchgate.netrsc.org While typically applied to C(sp²)-halides, the Heck reaction can also proceed with activated C(sp³)-halides like benzylic bromides. The coupling of this compound with an alkene (e.g., styrene (B11656) or an acrylate) would lead to the formation of a new C-C bond at the benzylic position, yielding a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. The reaction is usually performed with a palladium catalyst, a phosphine ligand or N-heterocyclic carbene, and a base. researchgate.netrsc.org
Sonogashira Coupling: The Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne. rsc.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI), although copper-free conditions have also been developed. organic-chemistry.orgorganic-chemistry.org Applying this reaction to this compound would involve coupling at the benzylic bromide position to form a propargyl-aryl derivative. The reaction tolerates various functional groups but requires an inert atmosphere, as the presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling). researchgate.net Efficient Sonogashira couplings often use ligands like hydrazones or specialized phosphines at low palladium loadings. organic-chemistry.orgorganic-chemistry.org
Kumada, Negishi, and Stille Coupling Reactions
Kumada Coupling: This reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by a nickel or palladium complex. Due to the high reactivity of Grignard reagents, this method has limitations regarding functional group tolerance. A Kumada coupling involving this compound would likely see the Grignard reagent attack the benzylic bromide preferentially. Nickel catalysts, such as NiCl₂(dppp), are often effective for coupling with sp³-hybridized carbons. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. nih.govnih.gov Organozinc compounds are more tolerant of functional groups than Grignard reagents and are highly effective in palladium- or nickel-catalyzed couplings. nih.govlookchem.com The reaction of an arylzinc or alkylzinc reagent with this compound would selectively form a new C-C bond at the benzylic position. nih.govresearchgate.net This method is a powerful tool for C(sp³)-C(sp²) bond formation. nih.gov
Stille Coupling: The Stille reaction employs an organostannane (organotin) reagent to couple with an organic halide under palladium catalysis. A key advantage of the Stille coupling is its excellent functional group tolerance and insensitivity to moisture and air. However, a major drawback is the toxicity and difficulty of removing tin byproducts. The coupling of an organostannane with this compound would proceed at the benzylic bromide, which is a known reactive partner in Stille-type reactions. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity of this reaction are controlled by the electronic effects of the substituents already present: the chloro group and the methyl ester group. vanderbilt.edulibretexts.org
Substituents on a benzene ring influence the incoming electrophile's position by either donating or withdrawing electron density, through inductive and resonance effects. libretexts.orgmsu.edu
Methyl Ester Group (-COOCH₃): The ester group is a deactivating group. libretexts.org It strongly withdraws electron density from the aromatic ring through both induction (due to the electronegative oxygen atoms) and resonance. The carbonyl group pulls electron density out of the π-system, creating significant positive charge at the ortho and para positions of the arenium ion intermediate. youtube.com This destabilization makes attack at these positions less favorable, thus directing incoming electrophiles to the meta position (position 5). libretexts.org
Table 2: Directing Effects of Substituents on the Benzene Ring
| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|---|
| -Cl | 3 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -COOCH₃ | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |
This table summarizes the electronic influences of the chloro and ester groups on electrophilic aromatic substitution. pressbooks.publibretexts.org
The presence of two substituents with opposing directing effects leads to challenges in controlling the regioselectivity of further substitutions. msu.edu The chloro group at position 3 directs incoming electrophiles to positions 2 and 6 (the para-position, 4, is blocked). The methyl ester group at position 1 directs to position 5.
Therefore, an incoming electrophile could potentially attack three positions: 2, 5, or 6.
Position 2: Ortho to the ester and ortho to the chloro group. This position is sterically hindered and electronically deactivated by both groups.
Position 5: Meta to the ester and ortho to the chloro group. This position is favored by the ester's meta-directing effect and one of the chloro group's ortho-directing effects.
Position 6: Para to the chloro group and ortho to the ester. This position is electronically favored by the para-directing effect of the chlorine but disfavored by the ortho-position to the deactivating ester group.
In cases of competing directing effects, the outcome is often a mixture of products. The most powerful activating group typically dictates the final regiochemistry; however, in this case, both groups are deactivating. msu.edu Steric hindrance at position 2 (flanked by both substituents) would likely make substitution at this site a minor pathway. The reaction will likely yield a mixture of isomers, with substitution at positions 5 and 6 being the most probable outcomes. Precise control of reaction conditions would be necessary to achieve a high yield of a single isomer.
Ester Hydrolysis and Transesterification
The methyl ester functional group can be readily converted into other functional groups through hydrolysis or transesterification.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(bromomethyl)-3-chlorobenzoic acid. This reaction can be carried out under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt. Subsequent acidification is required to obtain the neutral carboxylic acid product.
Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. To achieve high yields, an excess of water is often used to drive the equilibrium toward the products. google.com
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic conditions would lead to the formation of Ethyl 4-(bromomethyl)-3-chlorobenzoate and methanol (B129727). This is also an equilibrium-controlled process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
Conditions for Selective Hydrolysis of the Methyl Ester
The selective hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 4-(bromomethyl)-3-chlorobenzoic acid, requires mild conditions to prevent the concomitant hydrolysis of the bromomethyl group to a hydroxymethyl group. Standard basic hydrolysis conditions, such as using sodium hydroxide in aqueous alcohol, would likely lead to a mixture of products due to the susceptibility of the benzylic bromide to nucleophilic substitution.
To achieve selective cleavage of the methyl ester, specific reagents that are chemoselective for esters over benzylic halides are necessary. One promising approach involves the use of Lewis acids. For instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of other functional groups that are sensitive to hydrogenolysis, such as other ester types and benzyl ethers. dal.ca While the substrate is a methyl ester, the principle of using a Lewis acid to activate the ester carbonyl towards a mild nucleophile could be applicable.
Another potential strategy involves enzymatic hydrolysis. Lipases are known to catalyze the hydrolysis of esters under mild, often near-neutral pH conditions, which could potentially leave the bromomethyl group intact. The choice of the specific lipase (B570770) and reaction medium (e.g., an aqueous-organic biphasic system) would be crucial for achieving the desired selectivity.
Table 1: Potential Conditions for Selective Hydrolysis of this compound
| Reagent/Catalyst | Solvent | Temperature (°C) | Potential Outcome | Reference |
| Tin(IV) chloride (SnCl₄) | Dichloromethane | Room Temperature | Selective cleavage of the ester with minimal effect on the bromomethyl group. | dal.ca |
| Lipase (e.g., from Candida antarctica) | Biphasic (e.g., buffer/toluene) | 25-40 | Enzymatic hydrolysis of the ester to the carboxylic acid. | General knowledge |
| Bis(tributyltin) oxide | Aprotic solvents (e.g., Dichloromethane) | Room Temperature | Chemoselective cleavage of methyl esters. | rsc.org |
Synthetic Utility of Ester Interconversions
Ester interconversion, or transesterification, of this compound allows for the synthesis of other esters, which can be valuable intermediates in the preparation of more complex molecules. This transformation involves reacting the methyl ester with a different alcohol in the presence of a catalyst. As with hydrolysis, the main challenge is to avoid side reactions at the bromomethyl position.
Transesterification can be catalyzed by either acids or bases. Acid-catalyzed transesterification, for example using sulfuric acid in an excess of the desired alcohol, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. ucla.edu Basic conditions, often employing an alkoxide corresponding to the desired ester, are also effective. ucla.edu However, basic conditions increase the risk of nucleophilic substitution at the bromomethyl group.
More recent and milder methods for transesterification could offer better selectivity. For instance, the use of solid catalysts can facilitate the reaction under less harsh conditions. A study on the transesterification of crude methyl benzoate demonstrated high conversions to benzyl and butyl benzoates using a titanate catalyst. acs.org Another efficient system for the transesterification of methyl benzoate with 1-propanol (B7761284) utilized a maghemite-ZnO nanocatalyst. researchgate.net
Enzymatic transesterification is another attractive option for its high selectivity under mild conditions. Lipases can catalyze the alcoholysis of esters in non-aqueous media, offering a green and efficient alternative to traditional chemical methods. bcrec.idbcrec.id
The synthetic utility of these ester interconversions lies in the ability to modify the ester group to suit the requirements of a subsequent reaction step or to alter the physical properties of the molecule, such as its solubility or volatility. For example, converting the methyl ester to a bulkier ester could provide steric protection or introduce a new functional handle for further elaboration.
The following table outlines potential catalytic systems for the transesterification of this compound based on reactions of similar substrates.
Table 2: Potential Catalytic Systems for Ester Interconversion of this compound
| Catalyst | Reactant Alcohol | Solvent | Temperature (°C) | Potential Product Ester | Reference |
| Titanate catalyst | Benzyl alcohol | None (neat) | 180-220 | Benzyl 4-(bromomethyl)-3-chlorobenzoate | acs.org |
| Maghemite-ZnO | 1-Propanol | None (neat) | 150 | Propyl 4-(bromomethyl)-3-chlorobenzoate | researchgate.net |
| Sulfuric Acid | Ethanol | Ethanol | Reflux | Ethyl 4-(bromomethyl)-3-chlorobenzoate | ucla.edu |
| Immobilized Lipase (e.g., CALB) | Various alcohols | Organic solvent | 45 | Various alkyl 4-(bromomethyl)-3-chlorobenzoates | bcrec.idbcrec.id |
Advanced Applications in Organic Synthesis
Building Block for Complex Molecule Synthesis
The reactivity of the benzylic bromide in Methyl 4-(bromomethyl)-3-chlorobenzoate makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively utilized to introduce the 2-chloro-4-(methoxycarbonyl)benzyl moiety into larger molecular frameworks, forming the foundation for intricate and functionally diverse compounds.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
A significant application of this compound is in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of potential therapeutic agents. Notably, it has been used in the development of piperazine (B1678402) derivatives that function as inhibitors of monoacylglycerol lipase (B570770) (MAGL). chemicalbridge.co.uk MAGL is an enzyme implicated in various physiological and pathological processes, and its inhibitors are under investigation for the treatment of neurodegenerative disorders such as multiple sclerosis and Alzheimer's disease, as well as for conditions like cancer and pain. chemicalbridge.co.uk
In a documented synthetic route, this compound is reacted with other chemical intermediates to construct the core structure of these potent enzyme inhibitors. chemicalbridge.co.uk The compound's specific substitution pattern is crucial for the final molecule's ability to bind to and inhibit the target enzyme.
Preparation of Agrochemicals
While the structural motifs present in this compound are common in agrochemical compounds, specific examples of its direct application in the synthesis of commercial or developmental pesticides or herbicides are not prominently featured in publicly available scientific literature.
Construction of Polyfunctionalized Benzoate (B1203000) Derivatives
The utility of this compound as a building block extends to the creation of more complex, polyfunctionalized benzoate derivatives. The reactive bromomethyl group allows for the attachment of various functional groups through substitution reactions.
For instance, in the synthesis of MAGL inhibitors, this compound is reacted with a nucleophile like 3-chlorophenol (B135607) in the presence of a base such as potassium carbonate. chemicalbridge.co.uk This reaction, a Williamson ether synthesis, displaces the bromide and forms a new carbon-oxygen bond, linking the two aromatic rings via an ether bridge. chemicalbridge.co.uk This creates a significantly more complex diaryl ether structure, demonstrating the compound's role in assembling elaborate molecular architectures. chemicalbridge.co.uk
Precursor for Advanced Materials
The inherent reactivity and rigid aromatic structure of this compound suggest its potential as a precursor for various advanced materials.
Monomers for Polymer Synthesis
Ligands in Coordination Chemistry
The synthesis of ligands for coordination chemistry using this compound is not a well-documented application. While the molecule possesses potential donor atoms (oxygen and chlorine), its use as a precursor to create ligands that bind with metal ions has not been detailed in available research.
Role in Medicinal Chemistry Research and Drug Discovery
The utility of this compound in medicinal chemistry stems from its ability to serve as a versatile building block. The presence of multiple reactive sites on the molecule allows for its incorporation into a variety of organic scaffolds, which is a key aspect of modern drug design and development.
Scaffold for Rational Drug Design
In the context of rational drug design, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. These compounds can then be screened for biological activity against a specific therapeutic target. The 3-chloro-4-(methoxycarbonyl)benzyl moiety of this compound provides a rigid framework that can be strategically modified.
The bromomethyl group is a particularly useful handle for introducing diversity. As a reactive electrophile, it readily participates in nucleophilic substitution reactions. This allows for the facile attachment of a wide range of functionalities, including amines, thiols, and alcohols, which are commonly found in biologically active molecules. By systematically varying the nucleophile, medicinal chemists can explore the structure-activity relationship (SAR) of a compound series, optimizing for potency, selectivity, and pharmacokinetic properties. While specific examples of marketed drugs directly derived from this scaffold are not prominently documented in publicly available literature, its potential for such applications is clear from a chemical standpoint.
Intermediate in the Synthesis of Biologically Active Compounds
As an intermediate, this compound serves as a precursor to more complex molecules that may exhibit biological activity. The transformation of this starting material into a potential drug candidate typically involves a multi-step synthetic sequence.
While detailed synthetic routes for specific, named biologically active compounds originating from this compound are not extensively reported in readily accessible scientific literature, its structural similarity to intermediates used in the synthesis of various pharmaceuticals suggests its potential utility. For instance, analogous compounds like Methyl 4-(bromomethyl)-3-methoxybenzoate are known to be key intermediates in the synthesis of certain therapeutic agents. This suggests that this compound could be employed in similar synthetic strategies to create novel compounds for biological evaluation. The chloro and ester functionalities on the benzene (B151609) ring also offer sites for further chemical modification, adding to its versatility as a synthetic intermediate.
Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides granular information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, which is crucial for structural assignment.
The ¹H NMR spectrum of Methyl 4-(bromomethyl)-3-chlorobenzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons, the bromomethyl group, and the methyl ester group. The substitution pattern on the benzene (B151609) ring—with a chloro group at position 3, a bromomethyl group at position 4, and a methoxycarbonyl group at position 1—dictates the chemical shifts and coupling patterns of the three aromatic protons.
Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the chlorine atom and the methoxycarbonyl group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
The proton at position 2 (H-2), being ortho to the methoxycarbonyl group and meta to the chloro group, is expected to appear as a doublet.
The proton at position 6 (H-6), situated ortho to the chloro group and meta to the methoxycarbonyl group, will also likely appear as a doublet.
The proton at position 5 (H-5), positioned between the bromomethyl and chloro groups, is expected to be a doublet of doublets due to coupling with both H-2 and H-6.
Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are attached to a carbon adjacent to an electron-withdrawing bromine atom and the aromatic ring. This environment would result in a characteristic singlet in the downfield region, typically around 4.5-5.0 ppm.
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment compared to the aromatic and bromomethyl protons. They are expected to appear as a sharp singlet further upfield.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.0 | d |
| H-6 | ~7.8 | d |
| H-5 | ~7.6 | dd |
| -CH₂Br | ~4.7 | s |
| -OCH₃ | ~3.9 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and is expected to resonate at the lowest field, typically in the range of 165-170 ppm.
Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts influenced by the attached substituents. The carbons bearing the electron-withdrawing chloro and methoxycarbonyl groups (C-1 and C-3) will be downfield. The carbon attached to the bromomethyl group (C-4) will also be shifted downfield. The remaining aromatic carbons (C-2, C-5, C-6) will appear at slightly higher fields.
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group will be significantly deshielded by the attached bromine atom.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will be the most shielded carbon and will appear at the highest field.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165.0 |
| C-1 | ~132.0 |
| C-2 | ~130.0 |
| C-3 | ~134.0 |
| C-4 | ~140.0 |
| C-5 | ~128.0 |
| C-6 | ~129.0 |
| -CH₂Br | ~31.0 |
| -OCH₃ | ~52.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-2 and H-5, and between H-5 and H-6, confirming their ortho and meta relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the -CH₂Br and -OCH₃ groups, as well as the protonated aromatic carbons (C-2, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons (C-1, C-3, C-4, and C=O). For instance, correlations would be expected from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and C-1 of the aromatic ring. The bromomethyl protons (-CH₂Br) would show correlations to C-3, C-4, and C-5.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak. The calculated monoisotopic mass for C₉H₈⁷⁹Br³⁵ClO₂ is approximately 261.9396 g/mol .
In electron ionization mass spectrometry, the molecular ion can undergo fragmentation, yielding smaller charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, several key fragmentation pathways can be predicted:
Loss of the Methoxy (B1213986) Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.
Loss of the Bromomethyl Radical (-CH₂Br): Cleavage of the C-C bond between the aromatic ring and the bromomethyl group would result in the loss of a bromomethyl radical.
Loss of Bromine or Chlorine: The loss of a bromine or chlorine radical from the molecular ion is also a possible fragmentation pathway for halogenated compounds.
Decarbonylation: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO).
Predicted Major Fragments in Mass Spectrum:
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
| 262/264/266 | [M]⁺ (Molecular ion) |
| 231/233/235 | [M - OCH₃]⁺ |
| 183/185 | [M - CH₂Br]⁺ |
| 183/185 | [M - Br]⁺ |
| 227/229 | [M - Cl]⁺ |
Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for each fragment containing these atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be complex, exhibiting characteristic absorption bands corresponding to its ester, halogenated, and aromatic components.
The vibrational frequencies of the key functional groups in this compound can be predicted with a high degree of confidence by examining the spectra of similar compounds.
The ester group (–COOCH₃) will give rise to some of the most intense and easily identifiable peaks in the spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration, which for aromatic esters typically appears in the range of 1730-1715 cm⁻¹. The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to saturated esters. Additionally, two distinct C–O stretching vibrations are expected. The C–O–C asymmetric stretch will likely be observed between 1250 and 1300 cm⁻¹, while the O–CH₃ symmetric stretch will appear at a lower frequency, typically in the 1100-1150 cm⁻¹ region.
The aromatic ring itself will produce a series of characteristic absorptions. The C–H stretching vibrations of the hydrogens attached to the benzene ring are expected to appear above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring will result in several peaks of varying intensity, typically found in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will also give rise to specific C–H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic for the substitution pattern.
The halogen substituents (–Cl and –Br) also have characteristic vibrational frequencies, although these can sometimes be more difficult to assign definitively. The C–Cl stretching vibration is expected in the 800-600 cm⁻¹ range. The C–Br stretching vibration, involving a heavier atom, will absorb at a lower frequency, typically between 600 and 500 cm⁻¹. The bromomethyl group (–CH₂Br) will also exhibit a characteristic CH₂ scissoring vibration around 1435 cm⁻¹ and a wagging vibration in the 1270-1220 cm⁻¹ range.
A summary of the predicted characteristic IR absorption frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Ester (C=O) | Stretch | 1730 - 1715 |
| Ester (C–O–C) | Asymmetric Stretch | 1300 - 1250 |
| Ester (O–CH₃) | Symmetric Stretch | 1150 - 1100 |
| Aromatic C–H | Stretch | 3100 - 3000 |
| Aromatic C=C | Ring Stretch | 1600 - 1450 |
| Bromomethyl (–CH₂Br) | CH₂ Scissoring | ~1435 |
| Bromomethyl (–CH₂Br) | CH₂ Wagging | 1270 - 1220 |
| C–Cl | Stretch | 800 - 600 |
| C–Br | Stretch | 600 - 500 |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, its solid-state structure can be inferred from related compounds.
The molecular structure of this compound is expected to be largely planar, with the ester group and the bromomethyl group attached to the benzene ring. The ester group itself may exhibit some torsional flexibility, but it is likely to be nearly coplanar with the aromatic ring to maximize conjugation. The bond lengths and angles within the benzene ring will be slightly distorted from perfect hexagonal symmetry due to the electronic effects of the substituents.
The C–Cl and C–Br bond lengths will be consistent with those observed in other chlorinated and brominated aromatic compounds. The geometry around the methyl ester group and the bromomethyl group will adopt standard tetrahedral and trigonal planar arrangements, respectively.
The packing of molecules in the crystal lattice will be governed by a variety of intermolecular forces. Given the presence of polar C–Cl, C–Br, and C=O bonds, dipole-dipole interactions are expected to play a significant role in the crystal packing.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. However, specific DFT studies on Methyl 4-(bromomethyl)-3-chlorobenzoate have not been reported.
Geometry Optimization and Conformational Analysis
A full geometry optimization and conformational analysis of this compound using DFT methods would provide valuable insights into its three-dimensional structure, bond lengths, bond angles, and dihedral angles. Such studies would also identify the most stable conformers and the energy barriers between them. At present, there are no published data detailing these specific parameters for this compound.
Electronic Structure Analysis
Analysis of the electronic structure through DFT would elucidate the distribution of electrons within the molecule. This includes the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The charge distribution and electrostatic potential surface are also key parameters that could be determined. However, specific data on the HOMO-LUMO gap, orbital energies, and charge distribution for this compound are not available in the current body of scientific literature.
Prediction of Spectroscopic Parameters (NMR, IR)
DFT calculations are frequently employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra. To date, no studies have been published that report the computationally predicted NMR or IR spectra for this compound based on DFT methods.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide detailed information on the dynamic behavior of a system over time. There is currently no evidence of molecular dynamics simulations having been performed on this compound in the scientific literature.
Solvent Effects on Reactivity
The reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations, often in combination with quantum mechanics methods (QM/MM), can be used to model these solvent effects explicitly. Studies of this nature would provide a deeper understanding of how different solvents might affect the reaction mechanisms and rates involving this compound. As with other computational studies of this compound, research on solvent effects is not found in the available literature.
Reaction Mechanism Elucidation through Computational Modeling
The study of reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, which provides insights that are often difficult or impossible to obtain through experimental means alone. For a compound like this compound, computational modeling can be a powerful tool to understand its reactivity, particularly in nucleophilic substitution reactions where the bromomethyl group is the primary reactive site. By employing various theoretical models, researchers can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.
At the heart of these investigations are quantum mechanical calculations, such as those based on Density Functional Theory (DFT), which have become a standard for their balance of accuracy and computational cost. researchgate.netrsc.org These methods allow for the detailed examination of electronic structure changes throughout a chemical reaction, providing a quantitative understanding of the factors that govern reaction rates and selectivity.
Transition State Search and Energy Barrier Calculations
A critical aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate, a fleeting arrangement of atoms that is midway between reactants and products. ucsb.edu The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier is a key determinant of the reaction rate; a lower energy barrier corresponds to a faster reaction. sumitomo-chem.co.jp
For this compound, a typical reaction would involve a nucleophile attacking the benzylic carbon and displacing the bromide ion. This can proceed through different mechanisms, most notably the SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) pathways. stackexchange.comkhanacademy.org
SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs. This is a concerted process that proceeds through a single transition state. Computational methods can be used to locate this transition state geometry. The search for a transition state is more complex than for a stable molecule, as it involves finding a first-order saddle point on the potential energy surface—a point that is a minimum in all directions except along the reaction coordinate. ucsb.edu Once located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy of this transition state, relative to the reactants, gives the activation energy.
SN1 Mechanism: An SN1 reaction, on the other hand, is a stepwise process. The first step, which is typically rate-determining, involves the departure of the leaving group to form a carbocation intermediate. The second, faster step is the attack of the nucleophile on this carbocation. vaia.com Computational modeling can calculate the energy required to form the benzylic carbocation intermediate derived from this compound. The stability of this carbocation is a crucial factor. The presence of the electron-withdrawing chloro and methoxycarbonyl groups on the benzene (B151609) ring would influence the stability of this intermediate and, consequently, the favorability of an SN1 pathway. The transition state for the first step would resemble the forming carbocation.
The calculated energy barriers for both potential pathways can be compared to predict which mechanism is more likely under specific reaction conditions. Factors such as the nature of the nucleophile and the solvent can also be incorporated into the computational model to provide a more realistic picture.
Below is a hypothetical data table illustrating the kind of information that can be obtained from such calculations for the reaction of this compound with a generic nucleophile (Nu-).
| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) |
| SN2 | Trigonal bipyramidal | 20.5 |
| SN1 (rate-determining step) | Dissociation of the C-Br bond to form a carbocation | 28.2 |
This is a hypothetical table for illustrative purposes.
Understanding Regioselectivity and Stereoselectivity
Computational modeling is also invaluable for predicting and explaining the selectivity of chemical reactions. rsc.org
Regioselectivity refers to the preference of a reaction to occur at one position over another. In the case of this compound, while the primary site of nucleophilic attack is the bromomethyl group, other potential reaction sites exist, such as the aromatic ring or the ester group. masterorganicchemistry.com Computational studies can assess the relative energy barriers for nucleophilic attack at these different positions. By calculating the activation energies for each possible reaction pathway, it is possible to predict the major product. For instance, the calculations would likely show a significantly lower energy barrier for substitution at the benzylic carbon compared to nucleophilic aromatic substitution, confirming the expected reactivity.
Stereoselectivity is the preference for the formation of one stereoisomer over another. If the benzylic carbon of a similar substrate were a stereocenter, or if a reaction created a new stereocenter, computational chemistry could be used to predict the stereochemical outcome. researchgate.netelsevierpure.com For an SN2 reaction, which proceeds with inversion of configuration, computational models of the transition state would illustrate this stereochemical pathway. For an SN1 reaction, which often leads to racemization due to the planar carbocation intermediate, calculations could explore the energetics of the nucleophile approaching from either face of the carbocation.
For example, in reactions involving chiral catalysts, computational modeling can help to understand the origin of enantioselectivity by analyzing the non-covalent interactions between the substrate, the catalyst, and the nucleophile in the transition state. clockss.orgnih.gov By comparing the energies of the transition states leading to the different stereoisomers, the model can predict which product will be favored and by how much.
The following table provides a hypothetical example of how computational data could be used to predict the stereochemical outcome of a reaction involving a chiral nucleophile with a related chiral substrate.
| Transition State leading to | Diastereomeric Transition State Energy (kcal/mol) | Predicted Product Ratio |
| (R)-product | 22.1 | 95 |
| (S)-product | 23.8 | 5 |
This is a hypothetical table for illustrative purposes.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of benzylic bromides, often involving methods like the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) with radical initiators in chlorinated solvents such as carbon tetrachloride. These methods pose significant environmental and safety concerns. Future research is focused on developing greener, more sustainable synthetic routes.
Key areas of improvement include:
Photochemical Bromination: Utilizing visible light or UV irradiation to initiate the radical bromination process eliminates the need for potentially explosive chemical initiators like AIBN or benzoyl peroxide. This approach is not only safer but can also be more selective.
Solvent Replacement: There is a strong impetus to replace hazardous chlorinated solvents. Acetonitrile and even water have been explored as more environmentally benign alternatives for benzylic bromination reactions.
In Situ Reagent Generation: Advanced methods, particularly within flow chemistry systems, allow for the in situ generation of bromine from safer precursors like sodium bromate (B103136) and hydrobromic acid. This minimizes the handling and storage of hazardous elemental bromine.
These modern approaches aim to reduce the Process Mass Intensity (PMI), a key metric in green chemistry that quantifies waste generation.
| Method | Typical Reagents | Solvents | Sustainability Aspect |
|---|---|---|---|
| Traditional Wohl-Ziegler | NBS, AIBN/Benzoyl Peroxide | Carbon Tetrachloride, Dichloromethane | 🔴 High PMI, toxic solvents, explosive initiators |
| Photochemical (Batch) | NBS, Visible/UV Light | Acetonitrile | 🟡 Avoids chemical initiators, safer solvents |
| Photochemical (Flow) | NaBrO3/HBr (in situ Br2), Light | Minimal or no organic solvent | 🟢 Low PMI, high safety, scalable, reduced waste |
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of Methyl 4-(bromomethyl)-3-chlorobenzoate is dominated by its benzylic bromide group, a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds. While standard nucleophilic substitution is a primary reaction pathway, modern catalytic methods are unlocking novel transformations.
Future research will likely focus on:
Palladium-Catalyzed Cross-Coupling: The C(sp³)-Br bond can participate in a variety of cross-coupling reactions. Palladium catalysts, in conjunction with appropriate ligands, can facilitate couplings with organometallic reagents like Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and lithium acetylides to form complex molecular architectures. rsc.orgacs.orgnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful method for generating benzyl (B1604629) radicals from benzylic bromides under mild conditions. ewha.ac.krnih.gov These radicals can participate in reductive homocoupling to form bibenzyl structures or engage in Giese additions to electron-deficient alkenes. nih.govacs.org This methodology avoids the use of harsh reagents and high temperatures. rsc.org
Dual Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with nucleophilic catalysis (e.g., using lutidine), can overcome the high reduction potentials of some benzyl halides, broadening the scope of possible reactions. nih.gov
Applications in Supramolecular Chemistry and Materials Science
Functionalized aromatic compounds are fundamental building blocks for advanced materials. This compound is well-suited for incorporation into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.
Functional Polymers: The bromomethyl group can act as an initiator or a functional handle for polymer synthesis. It can be used in atom transfer radical polymerization (ATRP) or for post-polymerization modification to attach the benzoate (B1203000) moiety to a polymer backbone. researchgate.netacs.org This could imbue polymers with specific properties, such as altered solubility, thermal stability, or the ability to participate in further reactions.
Metal-Organic Frameworks (MOFs): While the parent benzoic acid is the typical ligand for MOF synthesis, derivatives like the target compound could be used to create functionalized MOFs. googleapis.comprometheanparticles.co.ukespublisher.com The bromomethyl group could be a site for post-synthetic modification after the MOF has been constructed, allowing for the attachment of catalytic sites or other functional molecules within the pores.
Supramolecular Chemistry: The chloro-substituted benzene (B151609) ring can participate in non-covalent interactions, such as halogen bonding. researchgate.net This, combined with the other functional groups, could be exploited to design self-assembling systems, forming liquid crystals or other ordered structures. nih.govrsc.org
Targeted Synthesis of Analogs for Biological Screening
The structural motifs present in this compound are found in many biologically active compounds. Both chlorobenzoic acid derivatives and molecules containing benzyl halide fragments have shown a wide range of pharmacological activities. nih.govnih.govresearchgate.net
Antimicrobial and Antifungal Agents: Studies have demonstrated that certain synthetic benzyl bromides exhibit strong activity against Gram-positive bacteria and fungi. nih.govnih.govresearchgate.net This suggests that analogs of this compound could be a promising starting point for developing new antimicrobial agents.
Anticancer Agents: The ability of benzyl halides to alkylate biological nucleophiles is a mechanism exploited by some anticancer drugs. The targeted synthesis of a library of analogs, where the ester, chlorine position, or bromine is modified, could lead to the discovery of compounds with selective cytotoxicity against cancer cell lines.
Enzyme Inhibitors: The core structure can be elaborated using the catalytic methods described in section 7.2 to build molecules that target specific enzymes. For example, related benzoate structures are known to be intermediates in the synthesis of anti-inflammatory drugs and other pharmaceuticals.
The creation of a chemical library based on this scaffold would involve systematically varying its functional groups to explore the structure-activity relationship (SAR).
| Modification Site | Reaction Type | Resulting Functionality | Potential Biological Target |
|---|---|---|---|
| Bromomethyl Group | Nucleophilic Substitution | Ethers, Amines, Thioethers | Enzyme active sites, Receptors |
| Bromomethyl Group | Pd-Catalyzed Coupling | Alkyl, Aryl, or Alkynyl groups | Protein-protein interactions |
| Ester Group | Hydrolysis then Amidation | Amides, Hydrazides | Proteases, Kinases |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Replacement of Cl with other groups | Fine-tuning electronic properties |
Integration with Flow Chemistry and Automation in Synthesis
The synthesis of this compound, particularly the hazardous bromination step, is an ideal candidate for integration with continuous flow chemistry. Flow reactors offer significant advantages over traditional batch processing.
Enhanced Safety: Performing radical brominations in a microreactor or a coiled tube reactor minimizes the volume of hazardous reagents at any given time, drastically reducing the risk associated with thermal runaways or accumulation of unstable intermediates.
Scalability and Reproducibility: Flow chemistry allows for straightforward scaling ('scaling out' or 'numbering up') by running multiple reactors in parallel or running a single reactor for a longer duration. The precise control over parameters like residence time, temperature, and stoichiometry leads to higher reproducibility compared to batch reactions.
Integration of Technologies: Flow systems are perfectly suited for photochemical reactions, as the narrow channels ensure uniform irradiation of the reaction mixture, improving efficiency and yield.
Automation: Coupling flow reactors with automated pumps, valves, and in-line analytical tools enables high-throughput synthesis and optimization. This is particularly valuable for creating the analog libraries mentioned in section 7.4, where reaction conditions and starting materials can be varied systematically and rapidly.
The future of synthesizing fine chemicals like this compound and its derivatives will likely involve automated, continuous flow platforms that are not only more efficient and scalable but also inherently safer and more sustainable.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling Methyl 4-(bromomethyl)-3-chlorobenzoate in laboratory settings?
- Methodological Answer :
- Eye Exposure : Immediately flush with water for 10–15 minutes and consult an ophthalmologist .
- Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
- General Handling : Use impervious gloves, tightly sealed goggles, and protective clothing. Work in a well-ventilated area, and avoid inhalation or ingestion .
- Waste Disposal : Segregate waste and transfer to certified hazardous waste treatment facilities to prevent environmental contamination .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Bromomethylation : React methyl 3-chloro-4-methylbenzoate with a brominating agent (e.g., N-bromosuccinimide) under radical initiation or photochemical conditions .
- Esterification : Starting from 4-(bromomethyl)-3-chlorobenzoic acid, use methanol and a catalytic acid (e.g., H₂SO₄) under reflux .
- Intermediate Use : The compound can act as an alkylating agent in multi-step syntheses, such as forming benzophenone derivatives via nucleophilic substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to identify the bromomethyl (–CH₂Br) and ester (–COOCH₃) groups. For example, the methyl ester typically appears at ~3.9 ppm (¹H) and ~52 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 263.5156 (C₉H₈BrClO₂⁺) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to validate bond lengths and angles, particularly for bromine/chlorine positional isomers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data interpretation for this compound?
- Methodological Answer :
- Isomer Analysis : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers (e.g., 2-bromomethyl vs. 4-bromomethyl substitution) .
- Dynamic Effects : Variable-temperature NMR can detect rotational barriers in the ester group or bromomethyl moiety.
- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Q. What computational methods are suitable for studying the reactivity of this compound?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic substitution reactions (e.g., bromide leaving group behavior) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for nucleophilic attacks .
- Docking Studies : Investigate interactions with biological targets if the compound is used in medicinal chemistry (e.g., enzyme inhibition assays) .
Q. How can the bromomethylation step in synthesis be optimized to improve yield and purity?
- Methodological Answer :
- Radical Initiators : Use AIBN (azobisisobutyronitrile) under controlled light to enhance regioselectivity .
- Solvent Screening : Test solvents like CCl₄ or CH₂Cl₂ for improved bromine radical stability.
- Purification : Employ flash chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
